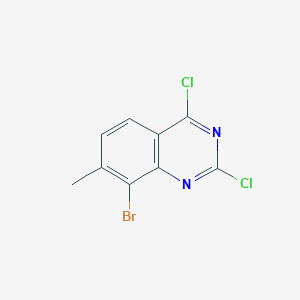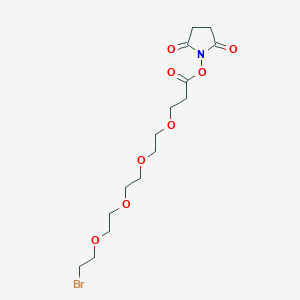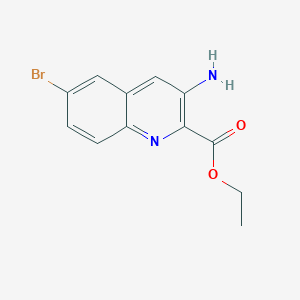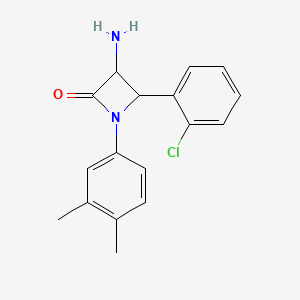
8-Bromo-2,4-dichloro-7-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,4-dichloro-7-methylquinazoline is a quinazoline derivative with the molecular formula C₉H₅BrCl₂N₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the quinazoline ring imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline typically involves the halogenation of a quinazoline precursor. One common method includes the bromination and chlorination of 7-methylquinazoline. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The quinazoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include derivatives with various functional groups replacing the halogens.
Oxidation and Reduction Products: These reactions can lead to the formation of quinazoline derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 8-Bromo-2,4-dichloro-7-methylquinazoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but often include modulation of cell signaling cascades and interaction with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2,4-dichloro-8-methylquinazoline
- 8-Bromo-2,4-dichloroquinazoline
Comparison: 8-Bromo-2,4-dichloro-7-methylquinazoline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the quinazoline ring. This unique arrangement can influence the compound’s reactivity, binding properties, and overall chemical behavior. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Eigenschaften
Molekularformel |
C9H5BrCl2N2 |
|---|---|
Molekulargewicht |
291.96 g/mol |
IUPAC-Name |
8-bromo-2,4-dichloro-7-methylquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2/c1-4-2-3-5-7(6(4)10)13-9(12)14-8(5)11/h2-3H,1H3 |
InChI-Schlüssel |
KBNRSBPUSUJNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)




![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)



